Benzimidazole, 1-(2-aminoethyl)-
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGUUDIJIOTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204184 | |
| Record name | Benzimidazole, 1-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-34-2 | |
| Record name | 1H-Benzimidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 1-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 1-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzimidazole derivatives, including the compound Benzimidazole, 1-(2-aminoethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Benzimidazoles are heterocyclic compounds that consist of a fused benzene and imidazole ring. They are known for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of benzimidazoles allows for various substitutions that can enhance their biological efficacy.
2. Pharmacological Properties
The biological activity of Benzimidazole, 1-(2-aminoethyl)- has been investigated in several studies, revealing its potential as a therapeutic agent across multiple domains:
- Anticancer Activity : Compounds derived from benzimidazole have shown promising results against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in MCF7 breast cancer cells with IC50 values ranging from 25.72 μM to 45.2 μM . In vivo studies demonstrated tumor growth suppression in mice models treated with specific benzimidazole derivatives .
- Antimicrobial Activity : Benzimidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzimidazole showed superior activity compared to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : The antiviral properties of benzimidazole derivatives have been explored against various viruses, including HIV and HCV. Some studies indicate that certain derivatives can inhibit viral replication effectively .
- Anti-inflammatory and Analgesic Effects : Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their use in treating inflammatory diseases .
3. Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives is crucial for understanding how modifications to the chemical structure can enhance biological activity. Key findings include:
- Substitution Patterns : The introduction of aminoethyl groups at specific positions significantly affects the compound's potency and selectivity towards cancer cells . For example, substituents at the 2-position of the benzimidazole ring have been linked to increased anticancer activity.
- Functional Groups : The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the biological activity by altering the electronic properties of the molecule .
4. Case Studies
Several case studies provide insight into the effectiveness of Benzimidazole, 1-(2-aminoethyl)- :
- Study on Anticancer Activity : A recent study evaluated a series of benzimidazole derivatives against a panel of cancer cell lines. Among them, a derivative with an aminoethyl substitution showed significant cytotoxicity with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In a comparative study against various pathogens, benzimidazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for standard treatments .
5. Summary Table of Biological Activities
Scientific Research Applications
Antiviral Properties
Recent studies highlight the antiviral potential of benzimidazole derivatives against several viruses:
- Enteroviruses : Compounds synthesized from benzimidazole have shown IC50 values as low as 1.08 μg/ml against Coxsackie virus, indicating potent antiviral activity .
- Herpes Simplex Virus : Certain derivatives exhibit significant inhibition of viral replication, with IC50 values lower than traditional antiviral agents .
- Bovine Viral Diarrhea Virus : Specific analogs have been identified as effective antiviral agents with EC50 values around 1.11 mM .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties:
- Compounds such as 5-nitro-1H-benzimidazole derivatives have shown comparable potency to doxorubicin against various cancer cell lines .
- The anticancer mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is notable:
- Several studies report significant reductions in inflammation markers in vitro and in vivo, with some compounds demonstrating over 90% efficacy compared to standard treatments .
- The mechanism typically involves inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .
Antiviral Efficacy Against Enteroviruses
A series of benzimidazole derivatives were synthesized and tested for their antiviral activity against enteroviruses. The study revealed that specific substitutions on the benzimidazole scaffold significantly enhanced antiviral potency, demonstrating the importance of structural modifications in drug design.
Anticancer Screening
In a comprehensive screening of benzimidazole derivatives against human cancer cell lines (e.g., A-549, HepG2), several compounds exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development into anticancer agents.
Anti-inflammatory Mechanisms
Research involving the synthesis of new benzimidazole derivatives has shown promising results in reducing inflammation in animal models. These compounds were tested for their ability to inhibit COX enzymes and modulate inflammatory pathways, providing insights into their therapeutic potential.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of benzimidazole derivatives is highly dependent on substituent type, position, and electronic properties . Below is a comparison of 1-(2-aminoethyl)-benzimidazole with structurally related compounds:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.4–3.8 ppm for –CH₂–NH₂).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 186.2132 for C₁₀H₁₀N₄) .
- X-ray crystallography : Resolves coordination geometry in metal complexes (e.g., distorted octahedral Co(II) with Co–N bond lengths of 1.948–1.957 Å) .
How can QSPR models optimize the design of 1-(2-aminoethyl)benzimidazole derivatives for antimicrobial activity?
Advanced
Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP , polar surface area , and HOMO-LUMO gaps predict bioactivity. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) at the benzimidazole C2 position show enhanced Gram-positive bacterial inhibition (MIC = 2–4 µg/mL) by disrupting cell wall synthesis. Machine learning algorithms (e.g., random forests) trained on datasets from can prioritize candidates for synthesis .
What pharmacological mechanisms are associated with 1-(2-aminoethyl)benzimidazole derivatives?
Basic
These derivatives target:
- Histamine H3 receptors : Antagonism modulates neurotransmitter release (e.g., in Alzheimer’s models) .
- Tubulin polymerization : Anticancer activity via mitotic arrest (IC₅₀ = 1.2 µM in MCF-7 cells) .
- DNA gyrase inhibition : Broad-spectrum antimicrobial effects by blocking ATP-binding pockets .
What challenges arise in crystallizing 1-(2-aminoethyl)benzimidazole metal complexes, and how are they mitigated?
Advanced
Solvent choice (e.g., methanol/water mixtures) and counterion selection (e.g., nitrate vs. chloride) impact crystal lattice stability. highlights that hydrogen bonding between –NH₂ groups and solvent molecules (O···N distances = 2.89 Å) stabilizes the Co(II) complex. SHELX refinement (e.g., using Olex2) resolves disorder in flexible aminoethyl chains .
How do substituents on the benzimidazole ring modulate bioactivity?
Q. Basic
- Electron-donating groups (e.g., –OCH₃) : Enhance solubility but reduce membrane permeability.
- Halogens (e.g., –Cl) : Improve receptor affinity via hydrophobic interactions (e.g., pIC₅₀ increase from 6.1 to 7.8 in kinase assays) .
- Bulkier groups (e.g., naphthyl) : Introduce steric hindrance, reducing off-target binding .
How do multi-component reaction (MCR) conditions impact the regioselectivity of benzimidazole synthesis?
Advanced
In CO₂-mediated cyclizations (), pressure (1–5 atm) and temperature (80–120°C) control carboxylation intermediates, favoring 1,2-disubstituted products. Microwave-assisted MCRs reduce reaction times (2–4 h vs. 24 h) and improve yields (90% vs. 70%) by enhancing dielectric heating. LC-MS monitoring identifies side products (e.g., dimerization) for real-time optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
